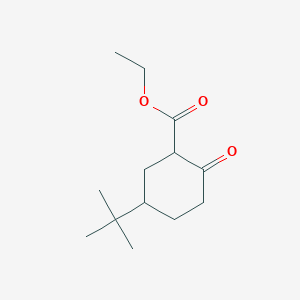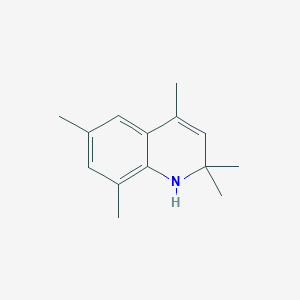![molecular formula C12H11F3N4 B2684963 6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine CAS No. 843608-14-0](/img/structure/B2684963.png)
6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine” is a type of organic compound. It’s worth noting that the compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of similar compounds shows unique characteristics. For example, Tetrakis [3,5-bis (trifluoromethyl)phenyl]borate is an anion with chemical formula [ {3,5- (CF 3) 2 C 6 H 3 } 4 B] −, indicating the presence of fluorinated aryl (Ar F) groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and varied. For instance, the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are unique due to the presence of a fluorine atom and a pyridine in their structure . For instance, Thifluzamide has a molecular weight of 528.1, appears as a white to light brown powder, has a melting point of 177.9-178.6 °C, and is soluble in water at 1.6 mg/l (20 °C) .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Anti-neuroinflammatory Agents
A study has shown that triazole-pyrimidine hybrids, which could potentially include “6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine”, have promising neuroprotective and anti-inflammatory properties . These compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Antiviral Agents
Pyrimidine and its derivatives, including “6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine”, have been proven to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Anticancer Agents
Pyrimidine derivatives have also been shown to have anticancer activity . Therefore, “6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine” could potentially be used in the development of new anticancer drugs.
Antioxidant Agents
The antioxidant activity of pyrimidine derivatives, including “6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine”, has been documented . This suggests potential applications in conditions where oxidative stress plays a role.
Antimicrobial Agents
Pyrimidine derivatives have been shown to possess antimicrobial activity . This suggests that “6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine” could potentially be used in the development of new antimicrobial drugs.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s suggested that it might be involved in the inhibition of a kinase named pfclk3 . PfCLK3 is a drug target in malaria that offers prophylactic, transmission blocking, and curative potential .
Mode of Action
It’s suggested that it might inhibit the kinase pfclk3 . This inhibition could potentially disrupt the life cycle of the malaria parasite, Plasmodium falciparum, at various stages .
Biochemical Pathways
Given its potential role in inhibiting pfclk3, it might affect the pathways related to the life cycle of the malaria parasite, plasmodium falciparum .
Result of Action
It’s suggested that it might have an effect on the life cycle of the malaria parasite, plasmodium falciparum, potentially offering prophylactic, transmission blocking, and curative potential .
Eigenschaften
IUPAC Name |
6-methyl-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4/c1-7-5-10(19-11(16)17-7)18-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXDYHNLZIVGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2684880.png)
![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)
![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)
![7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2684888.png)

![3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B2684891.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684893.png)
![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2684897.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2684898.png)
![3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2684900.png)
